cis-4-Decenoylcarnitine
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Overview
Description
cis-4-Decenoylcarnitine: is a monounsaturated acylcarnitine with the molecular formula C17H31NO4. It is an ester of carnitine and cis-4-decenoic acid. Acylcarnitines, including this compound, play a crucial role in the transport of fatty acids into the mitochondria for β-oxidation, a process essential for energy production in cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-4-decenoylcarnitine typically involves the esterification of cis-4-decenoic acid with carnitine. The reaction is usually carried out under mild acidic conditions to facilitate the formation of the ester bond. The process may involve the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to enhance the reaction rate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions: cis-4-Decenoylcarnitine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the molecule to a single bond, forming saturated acylcarnitines.
Substitution: The ester bond in this compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of saturated acylcarnitines.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Chemistry: cis-4-Decenoylcarnitine is used as a model compound in studies related to fatty acid metabolism and energy production. It helps in understanding the role of acylcarnitines in cellular processes .
Biology: In biological research, this compound is used to study its effects on mitochondrial function and its role in metabolic disorders. It is also used in metabolomic studies to identify biomarkers for various diseases .
Medicine: this compound has potential therapeutic applications in the treatment of metabolic disorders such as fatty acid oxidation disorders. It is also being investigated for its role in modulating gut microbiota and its potential benefits in neonatal health .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods aimed at improving metabolic health .
Mechanism of Action
cis-4-Decenoylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. This process involves the conversion of fatty acids into acetyl-CoA, which enters the citric acid cycle to produce ATP, the primary energy currency of the cell. The compound interacts with various enzymes and transport proteins involved in fatty acid metabolism, including carnitine palmitoyltransferase I (CPT1) and carnitine-acylcarnitine translocase (CACT) .
Comparison with Similar Compounds
- cis-5-Tetradecenoylcarnitine
- 3,5-Tetradecadiencarnitine
- 9-Decenoylcarnitine
- O-Decanoyl-L-carnitine
- L-Octanoylcarnitine
- Dodecanoylcarnitine
Comparison: cis-4-Decenoylcarnitine is unique due to its specific structure and the position of the double bond, which influences its reactivity and biological activity. Compared to other acylcarnitines, it has distinct effects on mitochondrial function and fatty acid metabolism. Its role in modulating gut microbiota and potential therapeutic applications also set it apart from similar compounds .
Properties
Molecular Formula |
C17H31NO4 |
---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
3-[(Z)-dec-4-enoyl]oxy-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C17H31NO4/c1-5-6-7-8-9-10-11-12-17(21)22-15(13-16(19)20)14-18(2,3)4/h9-10,15H,5-8,11-14H2,1-4H3/b10-9- |
InChI Key |
OQWOHRPOYAVIOK-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCC/C=C\CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Canonical SMILES |
CCCCCC=CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Origin of Product |
United States |
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